![molecular formula C15H9ClF6N2O B2879982 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 239109-95-6](/img/structure/B2879982.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide
Overview
Description
“N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide” is a chemical compound with potential applications in diverse scientific research due to its unique properties and structural composition. It is a derivative of trifluoromethylpyridine (TFMP), which is used as a chemical intermediate for the synthesis of several crop-protection products .
Scientific Research Applications
- Crop Protection : TFMP derivatives play a crucial role in safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Drug Development : Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Animal Health : Two veterinary products containing the TFMP moiety have received market approval. These compounds are used to address health issues in animals .
- Imidazole Derivatives : Among different derivatives, compounds related to TFMP have demonstrated good antimicrobial potential .
- Pyrimidinamine Compounds : The optimal structure of the pyridine group, specifically 5-CF3, contributes to the fungicidal activity of related compounds. The spatial configuration of carbon atoms connected to specific groups also influences their effectiveness .
- One-Step Synthesis : TFMP derivatives serve as intermediates in the synthesis of other valuable compounds. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) can be obtained in good yield via a simple one-step reaction .
Agrochemicals
Pharmaceuticals
Veterinary Products
Antimicrobial Potential
Fungicidal Activity
Synthetic Intermediates
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) motifs have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
Tfmp derivatives are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group in particular is an important subgroup of fluorinated compounds .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the pharmacokinetic properties of a compound, potentially enhancing its bioavailability .
Result of Action
Tfmp derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries , suggesting they have significant biological activity.
properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF6N2O/c16-11-5-8(14(17,18)19)6-23-12(11)7-24-13(25)9-3-1-2-4-10(9)15(20,21)22/h1-6H,7H2,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKUIWDREXBGCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide |
Synthesis routes and methods
Procedure details
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